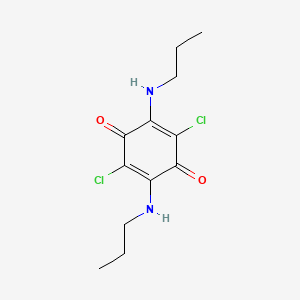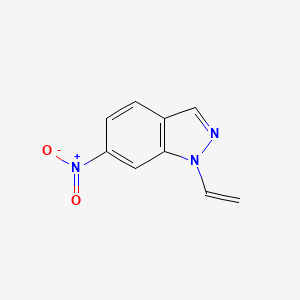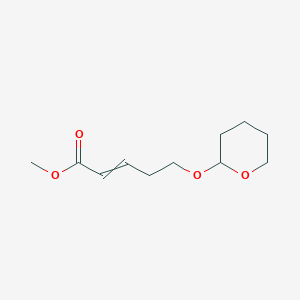
Methyl 5-(oxan-2-yloxy)pent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(oxan-2-yloxy)pent-2-enoate is a chemical compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . It is an ester derivative, specifically an α,β-unsaturated carboxylic ester, which means it contains a conjugated system of a carbon-carbon double bond and a carbonyl group . This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(oxan-2-yloxy)pent-2-enoate typically involves the esterification of 5-(oxan-2-yloxy)pent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(oxan-2-yloxy)pent-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(oxan-2-yloxy)pent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 5-(oxan-2-yloxy)pent-2-enoate involves its reactivity as an α,β-unsaturated ester. The conjugated system allows for various chemical reactions, such as Michael addition, where nucleophiles add to the β-carbon of the ester. This reactivity is crucial for its applications in organic synthesis and other fields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acrylate: Another α,β-unsaturated ester with similar reactivity but a simpler structure.
Ethyl 2-butenoate: Similar ester with a different alkyl group.
Methyl crotonate: Another ester with a conjugated system.
Uniqueness
Methyl 5-(oxan-2-yloxy)pent-2-enoate is unique due to the presence of the oxan-2-yloxy group, which imparts different chemical properties and reactivity compared to simpler esters. This makes it a valuable compound in various synthetic applications.
Eigenschaften
CAS-Nummer |
62592-79-4 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
methyl 5-(oxan-2-yloxy)pent-2-enoate |
InChI |
InChI=1S/C11H18O4/c1-13-10(12)6-2-4-8-14-11-7-3-5-9-15-11/h2,6,11H,3-5,7-9H2,1H3 |
InChI-Schlüssel |
AIQMFMPCIXBZSF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14511641.png)
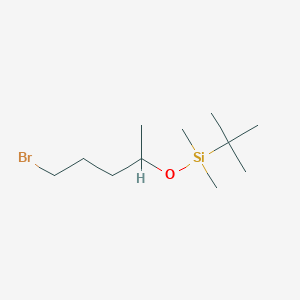
![2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14511652.png)
![3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14511656.png)
![1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene](/img/structure/B14511659.png)

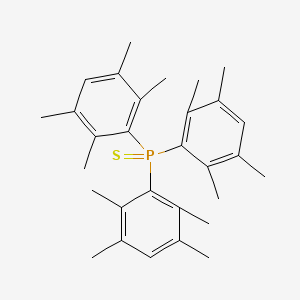
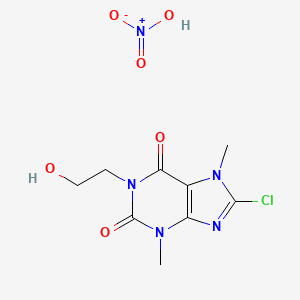
![N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide](/img/structure/B14511707.png)
![Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate](/img/structure/B14511713.png)
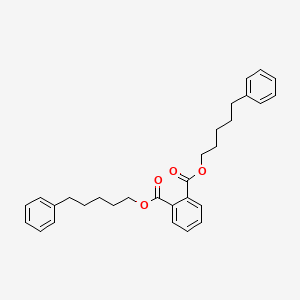
![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)
